9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine
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Overview
Description
9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dimethyl-1-oxaspiro[55]undecan-7-amine typically involves the formation of the spiro[5One common method involves the reaction of a suitable ketone with a diol to form the spiro compound, followed by amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and conformational changes.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Known for its use in pheromone studies.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Used in synthetic chemistry.
Uniqueness
9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine stands out due to its amine group, which provides additional reactivity and potential for functionalization compared to other spiro[5.5]undecane derivatives. This makes it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
7,9-dimethyl-1-oxaspiro[5.5]undecan-11-amine |
InChI |
InChI=1S/C12H23NO/c1-9-7-10(2)12(11(13)8-9)5-3-4-6-14-12/h9-11H,3-8,13H2,1-2H3 |
InChI Key |
FOGZZMKJNJXMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(CCCCO2)C(C1)N)C |
Origin of Product |
United States |
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